molecular formula C15H12N2O3 B11853812 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate CAS No. 62471-95-8

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate

Katalognummer: B11853812
CAS-Nummer: 62471-95-8
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: WDIRLCQNWGDIDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes an imidazo[2,1-A]isoquinoline core with acetyl and acetate functional groups

Vorbereitungsmethoden

The synthesis of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be achieved through several synthetic routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach is the condensation of N-(2-phenylethyl)benzimidazoles with o-halonitrobenzenes and tetrahydroisoquinolines . These methods typically require specific reaction conditions, such as the use of strong acids or bases as catalysts, and may involve multiple steps to achieve the desired product.

Analyse Chemischer Reaktionen

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts, o-haloarylamidines, and substituted alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines can yield substituted 1(2H)-isoquinolone derivatives .

Wissenschaftliche Forschungsanwendungen

3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is of interest in materials science for the development of new materials with unique properties .

Wirkmechanismus

The mechanism of action of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Eigenschaften

CAS-Nummer

62471-95-8

Molekularformel

C15H12N2O3

Molekulargewicht

268.27 g/mol

IUPAC-Name

(3-acetylimidazo[2,1-a]isoquinolin-2-yl) acetate

InChI

InChI=1S/C15H12N2O3/c1-9(18)13-15(20-10(2)19)16-14-12-6-4-3-5-11(12)7-8-17(13)14/h3-8H,1-2H3

InChI-Schlüssel

WDIRLCQNWGDIDV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.